molecular formula C9H11N3O B1438624 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine CAS No. 1175645-00-7

2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine

Cat. No.: B1438624
CAS No.: 1175645-00-7
M. Wt: 177.2 g/mol
InChI Key: DHRXSWCLVPXPSL-UHFFFAOYSA-N
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Description

2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine is a chemical compound with the molecular formula C9H11N3O and a molecular weight of 177.21 g/mol. It belongs to the class of benzoxazoles, which are heterocyclic aromatic organic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine typically involves the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives under specific reaction conditions. One common method is the reaction of 2-aminophenol with dimethyl oxalate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to achieve the highest efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, which can be further utilized in various applications.

Scientific Research Applications

2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

  • Biology: The compound can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms and cellular processes.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine is similar to other benzoxazole derivatives, such as 2,5-dimethylbenzoxazole and 2-aminobenzoxazole. These differences can influence its reactivity, stability, and biological activity compared to other benzoxazole compounds.

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Properties

IUPAC Name

2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12(2)9-11-7-5-6(10)3-4-8(7)13-9/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRXSWCLVPXPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(O1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175645-00-7
Record name 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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